molecular formula C8H6F2N2O3S B12871947 2-(Difluoromethyl)benzo[d]oxazole-4-sulfonamide

2-(Difluoromethyl)benzo[d]oxazole-4-sulfonamide

Katalognummer: B12871947
Molekulargewicht: 248.21 g/mol
InChI-Schlüssel: MNKOPMXVVUJNJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Difluoromethyl)benzo[d]oxazole-4-sulfonamide is a heterocyclic compound that features a benzoxazole core with a difluoromethyl group at the 2-position and a sulfonamide group at the 4-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzoxazole derivatives, including 2-(Difluoromethyl)benzo[d]oxazole-4-sulfonamide, often involves the use of 2-aminophenol as a precursor. One common method includes the reaction of 2-aminophenol with aldehydes or ketones under acidic or basic conditions to form the benzoxazole ring .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives typically involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of metal catalysts, nanocatalysts, and ionic liquid catalysts to optimize reaction conditions and improve efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Difluoromethyl)benzo[d]oxazole-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the benzoxazole core .

Wissenschaftliche Forschungsanwendungen

2-(Difluoromethyl)benzo[d]oxazole-4-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antibacterial, and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 2-(Difluoromethyl)benzo[d]oxazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can act as a competitive inhibitor of enzymes, while the benzoxazole core may interact with various biological pathways . These interactions can lead to the modulation of biological processes, resulting in therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other benzoxazole derivatives, such as:

Uniqueness

2-(Difluoromethyl)benzo[d]oxazole-4-sulfonamide is unique due to the specific positioning of the difluoromethyl and sulfonamide groups, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties compared to other benzoxazole derivatives, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C8H6F2N2O3S

Molekulargewicht

248.21 g/mol

IUPAC-Name

2-(difluoromethyl)-1,3-benzoxazole-4-sulfonamide

InChI

InChI=1S/C8H6F2N2O3S/c9-7(10)8-12-6-4(15-8)2-1-3-5(6)16(11,13)14/h1-3,7H,(H2,11,13,14)

InChI-Schlüssel

MNKOPMXVVUJNJE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)S(=O)(=O)N)N=C(O2)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.